molecular formula C60H111NO9 B13397876 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate

2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate

Cat. No.: B13397876
M. Wt: 990.5 g/mol
InChI Key: JOLSSKSFGRJXSN-UHFFFAOYSA-N
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Description

2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate is a complex ester derivative of ricinoleic acid (12-hydroxyoctadec-9-enoic acid), a monohydroxy fatty acid derived from castor oil. The compound features a central ethylaminoethyl group functionalized with two 12-hydroxyoctadec-9-enoyloxy ethyl chains and an additional 12-hydroxyoctadec-9-enoate ester group. Its molecular formula is C₅₇H₁₀₄O₉, with a molecular weight of 933.45 g/mol .

Structurally, it belongs to the class of polyhydroxy esters, characterized by multiple ester linkages and hydroxyl groups. These features confer amphiphilic properties, making it suitable for applications in surfactants, emulsifiers, and specialty polymers. The compound’s synthesis likely involves esterification of ricinoleic acid with a diethanolamine-derived backbone, followed by further functionalization .

Properties

Molecular Formula

C60H111NO9

Molecular Weight

990.5 g/mol

IUPAC Name

2-[bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C60H111NO9/c1-4-7-10-31-40-55(62)43-34-25-19-13-16-22-28-37-46-58(65)68-52-49-61(50-53-69-59(66)47-38-29-23-17-14-20-26-35-44-56(63)41-32-11-8-5-2)51-54-70-60(67)48-39-30-24-18-15-21-27-36-45-57(64)42-33-12-9-6-3/h25-27,34-36,55-57,62-64H,4-24,28-33,37-54H2,1-3H3

InChI Key

JOLSSKSFGRJXSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCC=CCC(CCCCCC)O)CCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate typically involves the esterification of 12-hydroxyoctadec-9-enoic acid with 2-[Bis[2-hydroxyethyl]amino]ethanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to a temperature of around 100°C to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo esterification, followed by purification steps such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate is a complex chemical compound with a unique structure featuring a long-chain fatty acid moiety, an amino group connected to two hydroxyethyl groups, and a hydroxylated fatty acid, specifically 12-hydroxyoctadec-9-enoic acid. Its molecular formula is C60H111NO9C_{60}H_{111}NO_9, and it has a molecular weight of approximately 1,073.49 g/mol. The compound is significant in biochemistry and materials science.

Esterification
The primary chemical reaction involving 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate is esterification, which typically occurs between the hydroxyl groups of the fatty acid and the amino groups of the ethylene glycol units. The product can also undergo hydrolysis under acidic or basic conditions, leading to the release of the constituent fatty acids and hydroxyethyl amines.

Potential Applications
2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate has potential applications in various fields:

  • Biochemistry Due to its unique structure, which includes a long-chain fatty acid moiety.
  • Materials Science The dual hydroxyethyl amine functionality combined with a long-chain fatty acid may enhance its solubility and bioactivity compared to simpler fatty acid derivatives.

Mechanism of Action

The mechanism of action of 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Ricinoleic Acid Derivatives

Compound Name Core Backbone Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate Ethylaminoethyl 3 ester groups, 3 hydroxyl groups C₅₇H₁₀₄O₉ 933.45
Triricinolein (Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate)) Glycerol 3 ester groups, 3 hydroxyl groups C₅₇H₁₀₄O₉ 933.45
Diricinoleoyl-palmitoyl-glycerol Glycerol 2 ricinoleate esters, 1 palmitate ester C₅₅H₁₀₂O₈ 891.4
Glyceryl Ricinoleate (2,3-Dihydroxypropyl 12-Hydroxyoctadec-9-Enoate) Glycerol 1 ester group, 3 hydroxyl groups C₂₁H₄₀O₅ 372.54
2-Hydroxypropyl Ricinoleate Propylene glycol 1 ester group, 2 hydroxyl groups C₂₁H₄₀O₄ 356.54

Key Observations :

  • The target compound and triricinolein share identical molecular formulas but differ in backbone structure (ethylaminoethyl vs. glycerol), leading to distinct physicochemical behaviors .
  • Diricinoleoyl-palmitoyl-glycerol incorporates a mixed fatty acid profile, reducing hydrophilicity compared to pure ricinoleate esters .
  • Simpler derivatives like glyceryl ricinoleate and 2-hydroxypropyl ricinoleate exhibit lower molecular weights and fewer functional groups, impacting solubility and emulsification efficiency .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility Key Applications
Target Compound ~15 (highly lipophilic) Insoluble in water; soluble in organic solvents Surfactants, polymer additives
Triricinolein ~14.5 Similar solubility profile Cosmetics, lubricants
Glyceryl Ricinoleate ~6.2 Partially water-soluble Pharmaceuticals, emulsifiers
2-Hydroxypropyl Ricinoleate ~7.5 Moderate water solubility Food additives, coatings

Key Observations :

  • The ethylaminoethyl backbone in the target compound enhances lipophilicity (LogP ~15) compared to glycerol-based esters like triricinolein (LogP ~14.5) .
  • Glyceryl ricinoleate’s lower LogP (~6.2) correlates with its use in aqueous pharmaceutical formulations .

Biological Activity

2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate is a complex organic compound with the molecular formula C60_{60}H111_{111}NO9_9. Its unique structure, characterized by multiple hydroxyl and ester functional groups, positions it as a compound of interest in various biological and medicinal applications. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

PropertyValue
Molecular Formula C60_{60}H111_{111}NO9_9
Molecular Weight 990.5 g/mol
IUPAC Name 2-[bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate
InChI Key JOLSSKSFGRJXSN-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its amphiphilic nature , which allows it to integrate into lipid bilayers. This integration can alter membrane fluidity and permeability, impacting various cellular processes such as:

  • Signal Transduction : Modifying the pathways involved in cellular signaling.
  • Transport Mechanisms : Facilitating or inhibiting the transport of molecules across membranes.

1. Drug Delivery Systems

Research indicates that 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate may be utilized in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers. Its ability to encapsulate hydrophilic drugs while providing a stable delivery mechanism is significant in therapeutic applications.

3. Surfactant and Emulsifier Production

Due to its surface-active properties, this compound is being investigated for use in industrial applications such as the production of surfactants and emulsifiers. These properties are crucial in formulations for cosmetics, pharmaceuticals, and food products.

Case Studies and Research Findings

Recent research has explored various aspects of the biological activity of compounds similar to 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate:

  • Cell Membrane Interaction Studies :
    • A study demonstrated how amphiphilic compounds can enhance membrane permeability, potentially leading to improved drug absorption in target tissues .
  • Antimicrobial Efficacy :
    • Research on related hydroxyl fatty acids indicated that such compounds could inhibit bacterial growth, suggesting that similar mechanisms might be applicable to this compound .
  • Drug Formulation Research :
    • Investigations into liposomal formulations containing hydroxylated fatty acids revealed enhanced bioavailability and stability of encapsulated drugs .

Q & A

Q. How can its role in modulating enzymatic activity (e.g., lipases) be systematically investigated?

  • Answer : Conduct enzyme inhibition assays with porcine pancreatic lipase, monitoring hydrolysis rates via pH-stat titration. Use X-ray crystallography to resolve binding modes. Compare with molecular docking simulations (AutoDock Vina) to validate active site interactions .

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